molecular formula C13H10ClN3O2S B273452 1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole

1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole

Cat. No. B273452
M. Wt: 307.76 g/mol
InChI Key: XNRORHRSZDQNFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole, commonly known as CBS, is a widely used chemical compound in scientific research. CBS belongs to the class of benzotriazole compounds and is known for its remarkable properties, which make it an essential tool in various fields of research.

Mechanism of Action

The mechanism of action of CBS is based on its ability to quench fluorescence. CBS is a highly efficient fluorescence quencher, which means that it can effectively reduce the fluorescence intensity of a fluorophore in its vicinity. The mechanism of fluorescence quenching involves the transfer of energy from the excited state fluorophore to CBS. This energy transfer results in the deactivation of the excited state fluorophore, which leads to a decrease in fluorescence intensity.
Biochemical and Physiological Effects:
CBS has been shown to have various biochemical and physiological effects. CBS has been shown to inhibit the activity of various enzymes, including cytochrome P450, xanthine oxidase, and nitric oxide synthase. CBS has also been shown to inhibit the uptake of various neurotransmitters, including dopamine, norepinephrine, and serotonin. CBS has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

CBS has several advantages as a research tool. CBS is a highly efficient fluorescence quencher, which means that it can effectively reduce the fluorescence intensity of a fluorophore in its vicinity. CBS is also a photoaffinity label, which means that it can be used to study the interaction between proteins and ligands. CBS has been shown to have various biochemical and physiological effects, which make it an essential tool in various fields of research.
However, CBS also has some limitations as a research tool. CBS has been shown to have some toxicity, which means that it should be used with caution in experiments. CBS is also a relatively expensive compound, which means that it may not be suitable for some experiments.

Future Directions

There are several future directions for the use of CBS in scientific research. One future direction is the development of new methods for the synthesis of CBS, which can increase the yield and purity of the compound. Another future direction is the development of new applications for CBS, such as the study of protein-protein interactions. CBS can also be used in the development of new drugs, which can target various enzymes and receptors. Finally, CBS can be used in the development of new diagnostic tools, which can detect various diseases based on the fluorescence quenching of CBS.

Synthesis Methods

CBS can be synthesized using various methods. One of the most common methods is the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with sodium azide, followed by cyclization with copper (I) bromide. The yield of CBS obtained from this method is around 50%. Another method involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with sodium azide, followed by cyclization with sodium hydride. The yield of CBS obtained from this method is around 70%.

Scientific Research Applications

CBS has been extensively used in scientific research due to its remarkable properties. CBS is widely used as a fluorescence quencher in various fields of research, including biochemistry, molecular biology, and medicinal chemistry. CBS is also used as a photoaffinity label to study the interaction between proteins and ligands. CBS has been used to study the structure and function of various proteins, including enzymes, receptors, and transporters. CBS has also been used to study the lipid-protein interactions in biological membranes.

properties

Product Name

1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole

Molecular Formula

C13H10ClN3O2S

Molecular Weight

307.76 g/mol

IUPAC Name

1-(4-chloro-3-methylphenyl)sulfonylbenzotriazole

InChI

InChI=1S/C13H10ClN3O2S/c1-9-8-10(6-7-11(9)14)20(18,19)17-13-5-3-2-4-12(13)15-16-17/h2-8H,1H3

InChI Key

XNRORHRSZDQNFW-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)Cl

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2)Cl

Origin of Product

United States

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